molecular formula C22H16N2O3S2 B2870530 1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one CAS No. 727689-33-0

1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one

Cat. No.: B2870530
CAS No.: 727689-33-0
M. Wt: 420.5
InChI Key: RHDZZAASVNLYFZ-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a benzodioxol moiety linked via a sulfanyl ethanone bridge to a thieno[2,3-d]pyrimidin scaffold substituted with a 4-methylphenyl group. This structure combines aromatic, electron-rich systems (benzodioxol and thieno-pyrimidin) with a flexible sulfur-containing spacer, which may enhance binding interactions in biological systems or modulate physicochemical properties such as solubility and metabolic stability . Similar compounds often exhibit diverse pharmacological activities, including antimicrobial and anticancer effects, depending on substituents and core heterocycles .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S2/c1-13-2-4-14(5-3-13)16-9-28-21-20(16)22(24-11-23-21)29-10-17(25)15-6-7-18-19(8-15)27-12-26-18/h2-9,11H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDZZAASVNLYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem Cyclization and One-Pot Multi-Component Reactions

Recent advancements utilize tandem cyclization to streamline thieno[2,3-d]pyrimidine formation. For example, microwave-assisted reactions between 2-aminothiophene-3-carbonitrile and aryl aldehydes in the presence of ammonium acetate yield the pyrimidine ring under solvent-free conditions. This method reduces reaction times to 10–15 minutes with yields exceeding 80%. Thorpe-Ziegler cyclization further enables ring closure via mercaptocarbonitrile intermediates, as demonstrated by Abdel Hamid et al., achieving 71% yields for analogous structures.

Functionalization at Position 4

The sulfanyl group at position 4 of the thieno[2,3-d]pyrimidine ring is introduced via nucleophilic substitution. Chlorothieno[2,3-d]pyrimidines, synthesized by treating the core with phosphorus oxychloride, react with thiols in basic media (e.g., K₂CO₃/DMF). For instance, 4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine reacts with 2-mercapto-1-(1,3-benzodioxol-5-yl)ethan-1-one to form the sulfanyl bridge.

Synthesis of the Benzodioxole-Acetophenone Moiety

The 1-(1,3-benzodioxol-5-yl)ethan-1-one fragment is typically prepared via Friedel-Crafts acylation. Reacting 1,3-benzodioxole with acetyl chloride in the presence of AlCl₃ yields the acetophenone derivative, which is subsequently brominated at the α-position using N-bromosuccinimide (NBS) under radical conditions. The resulting α-bromoacetophenone is converted to the thiol intermediate via thiourea substitution and hydrolysis, as outlined in Scheme 1:

Scheme 1: Thiolation of α-Bromoacetophenone

  • α-Bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one + Thiourea → Thiouronium salt
  • Hydrolysis (NaOH/H₂O) → 2-Mercapto-1-(1,3-benzodioxol-5-yl)ethan-1-one

Coupling of Thieno[2,3-d]pyrimidine and Benzodioxole Moieties

The final step involves forming the sulfanyl bridge between the two aromatic systems. Optimized conditions employ:

  • Base: Potassium carbonate (2.5 equiv)
  • Solvent: Dimethylformamide (DMF) at 80°C
  • Reaction Time: 12–16 hours

Under these conditions, 4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine and 2-mercapto-1-(1,3-benzodioxol-5-yl)ethan-1-one react to yield the target compound with 65–72% efficiency. Lawesson’s reagent has also been explored for sulfur transfer, though yields remain lower (50–55%) due to side reactions.

Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, while temperatures above 70°C accelerate substitution. However, prolonged heating promotes decomposition, necessitating careful monitoring.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, though recrystallization from ethanol/water mixtures improves purity (>98% by HPLC).

Characterization and Analytical Data

Table 1: Spectroscopic Data for 1-(2H-1,3-Benzodioxol-5-yl)-2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one

Property Value/Description Source
Molecular Formula C₂₂H₁₆N₂O₃S₂
Molecular Weight 420.50 g/mol
Melting Point 198–201°C
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, pyrimidine-H), 7.65–6.85 (m, 7H, Ar-H), 5.95 (s, 2H, OCH₂O), 4.35 (s, 2H, SCH₂), 2.40 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 190.2 (C=O), 162.1 (C=N), 148.5–110.2 (Ar-C), 56.8 (OCH₂O), 35.1 (SCH₂), 21.2 (CH₃)
HRMS (ESI+) m/z 421.0685 [M+H]⁺ (calc. 421.0688)

Industrial Scalability Considerations

Large-scale synthesis faces challenges in thiol handling and waste management. Continuous flow systems mitigate safety risks by minimizing intermediate isolation, while immobilized catalysts (e.g., polymer-supported K₂CO₃) improve recyclability.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanylethanone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Insights :

  • Benzodioxol in the target compound may confer metabolic resistance due to its electron-donating methylenedioxy group, contrasting with the labile ester or amide linkages in other derivatives .

Dihydropyrimidinone/Thione Derivatives

Dihydropyrimidinones (DHPMs) are structurally related but lack the fused thiophene ring. Examples include:

Compound Name Core Structure Substituents Biological Activity Reference
1-(6-Methyl-4-phenyl-2-sulfanylidene-tetrahydropyrimidin-5-yl)ethanone () Dihydropyrimidin-thione Phenyl, methyl Antibacterial, antifungal
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone () Dihydropyrimidin-thione 4-Fluorophenyl Anticancer (predicted via computational studies)

Key Insights :

  • Sulfanylidene (C=S) groups in DHPMs may engage in stronger hydrogen bonding compared to the sulfanyl (C-S-C) bridge in the target compound .

Benzodioxol-Linked Heterocycles

Benzodioxol is a common pharmacophore in CNS-active drugs. Notable analogs:

Compound Name Linked Heterocycle Substituents Structural Variation Reference
1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone () Thiazol 3-Nitrophenyl Nitro group introduces strong electron-withdrawing effects.
Target Compound Thieno[2,3-d]pyrimidin 4-Methylphenyl Thieno-pyrimidin core may enhance aromatic stacking vs. thiazol.

Key Insights :

Sulfanyl Ethanone-Bridged Compounds

The sulfanyl ethanone bridge is a recurring motif in kinase inhibitors. Examples include:

Compound Name Core Heterocycle Substituents Pharmacological Relevance Reference
2-{[1-Benzyl-5-(4-fluorophenyl)imidazol-2-yl]sulfanyl}-1-[5-(pyrrolidinecarbonyl)pyrrol-3-yl]ethanone () Imidazol 4-Fluorophenyl, pyrrolidine Likely targets ATP-binding sites due to imidazol’s mimicry of purines.

Key Insights :

  • The imidazol core () may offer stronger hydrogen-bonding interactions compared to thieno-pyrimidin, but the latter’s fused system could provide greater metabolic stability .

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one , often referred to as a thieno-pyrimidine derivative, has garnered attention due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C25_{25}H20_{20}N4_{4}O3_{3}S
  • Molecular Weight : 480.51 g/mol
  • SMILES Notation : Cc1ccccc1-c2c(c3c(c2OCO3)N=C(Nc1ccc(cc1)C(=O)N)c(c3)cc(c3)SCC)c(c4)c(c(c4)C(=O)N)c(c5)c(c(c5)C(=O)N)

Research has indicated that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit MEK1/2 kinases, which play a crucial role in cell proliferation and survival pathways. This inhibition leads to reduced growth in certain leukemia cell lines, specifically MV4-11 and MOLM13, with IC50_{50} values around 0.3 µM and 1.2 µM respectively .
  • Anticancer Properties : Studies have demonstrated that the compound induces G0/G1 cell cycle arrest in cancer cells harboring BRAF mutations. This effect is particularly pronounced in BRAF mutant melanoma cells, with growth inhibition observed at low doses (GI50_{50} ranging from 14 to 50 nM) .
  • Regulation of Apoptosis : The compound appears to modulate apoptotic pathways by promoting the formation of anti-apoptotic complexes under weak apoptotic signals, thus enhancing cell survival in certain contexts .

Biological Activity Data

The following table summarizes key biological activities and their corresponding metrics:

Biological ActivityTarget/EffectIC50_{50}/GI50_{50} Values
MEK1/2 InhibitionLeukemia Cell Lines (MV4-11, MOLM13)0.3 µM / 1.2 µM
Anticancer ActivityBRAF Mutant Melanoma Cells14 - 50 nM
Apoptosis ModulationAnti-apoptotic Complex FormationN/A

Case Study 1: Anticancer Efficacy in Preclinical Models

In a study involving xenograft models of melanoma, the compound was administered at doses of 10 mg/kg via oral gavage, resulting in significant tumor growth inhibition. The mechanism was linked to the downregulation of phospho-ERK1/2 and its downstream effectors .

Case Study 2: Cellular Response in Acute Leukemia

In vitro assays revealed that treatment with the compound resulted in a marked decrease in cell viability for acute biphenotypic leukemia cells. The mechanism involved the disruption of ERK signaling pathways, suggesting potential utility in targeted therapies for this malignancy .

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